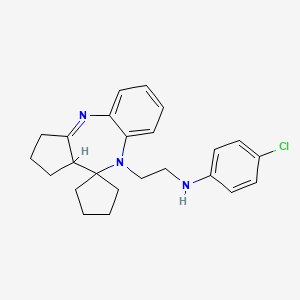
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group and a tetrahydropentalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves the reaction of a suitable precursor with dimethylamine under controlled conditions. One common method involves the use of a cyclization reaction where the precursor undergoes a series of transformations to form the desired tetrahydropentalenone structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different core structure.
2-Dimethylaminoethyl chloride hydrochloride: Another compound with a dimethylamino group, used as an intermediate in organic synthesis.
Uniqueness
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its tetrahydropentalenone core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
特性
CAS番号 |
88364-06-1 |
|---|---|
分子式 |
C12H20ClNO |
分子量 |
229.74 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-8-9-5-4-6-10(9)12(14)11(8)7-13(2)3;/h8,11H,4-7H2,1-3H3;1H |
InChIキー |
JWBPOZJBFCILTL-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C2=C1CCC2)CN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















